Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate

Description

Crystallographic Analysis and Molecular Geometry

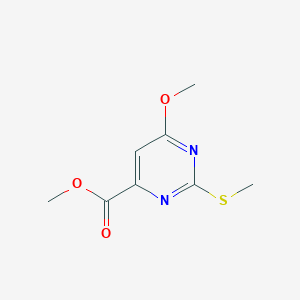

The molecular structure of methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate is defined by a pyrimidine ring substituted with three functional groups: a methoxy group (-OCH₃) at position 6, a methylsulfanyl group (-SCH₃) at position 2, and a methyl ester (-COOCH₃) at position 4. While direct crystallographic data for this specific compound is limited, analogous pyrimidine derivatives provide insights into its likely geometry. For example, in related sulfonyl- and carbonyl-substituted pyrimidines, the pyrimidine ring adopts a slightly distorted envelope conformation due to steric and electronic effects from substituents.

Key bond lengths and angles can be inferred from structurally similar compounds. In 1,3-dimethyl-5-(methylsulfonyl)pyrimidine-2,4,6(1H,3H,5H)-trione, sulfur-oxygen bonds in the sulfonyl group measure 1.415–1.434 Å, while carbonyl bonds range from 1.200–1.211 Å. These values suggest that the methylsulfanyl group in the target compound likely exhibits a sulfur-carbon bond length of approximately 1.81 Å, consistent with typical C–S single bonds. The methoxy and ester groups introduce additional steric interactions, potentially distorting the pyrimidine ring’s planarity.

The methyl ester at position 4 contributes to electronic delocalization across the pyrimidine ring. This is evidenced in the compound’s SMILES notation (COC1=NC(=NC(=C1)C(=O)OC)SC), which highlights the conjugation between the carbonyl oxygen and the aromatic system. Such delocalization stabilizes the molecular geometry and influences dipole moments, as observed in ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate, where the sulfonyl group enhances polarity.

Table 1: Inferred Bond Lengths and Angles for this compound

Conformational Dynamics in Solid-State vs. Solution Phase

In the solid state, this compound likely exhibits restricted conformational flexibility due to crystal packing forces. For instance, in calcium pyrimidine-2-carboxylate complexes, the pyrimidine ring adopts a planar conformation stabilized by π-π stacking and metal coordination. Similarly, the target compound’s methoxy and methylsulfanyl groups may enforce a specific orientation to minimize steric clashes, as seen in ethyl 4-chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate, where the methylthio group adopts a coplanar arrangement with the pyrimidine ring.

In solution, however, rotational freedom around single bonds may lead to multiple conformers. The methyl ester’s carbonyl group could rotate relative to the pyrimidine ring, altering the molecule’s dipole moment. This behavior is analogous to ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate, where the sulfonyl group’s orientation varies dynamically in solution. Nuclear magnetic resonance (NMR) studies of related compounds reveal that such conformational changes result in distinct spectroscopic signatures, such as split peaks for diastereotopic protons.

Table 2: Comparison of Solid-State and Solution-Phase Conformational Features

Intermolecular Interactions and Packing Behavior

The solid-state packing of this compound is governed by a combination of hydrogen bonding, van der Waals interactions, and π-π stacking. In the crystal structure of 1,3-dimethyl-5-(methylsulfonyl)pyrimidine-2,4,6(1H,3H,5H)-trione, C–H···O hydrogen bonds form a three-dimensional network, with donor-acceptor distances of 2.30–2.50 Å. Similarly, the target compound’s ester carbonyl and methoxy oxygen atoms may act as hydrogen bond acceptors, interacting with adjacent C–H groups.

π-π stacking between pyrimidine rings is another critical interaction. In calcium pyrimidine-2-carboxylate, parallel pyrimidine rings exhibit centroid-centroid distances of 3.64 Å, facilitated by overlapping π-electron clouds. For the title compound, the electron-deficient pyrimidine ring (due to electron-withdrawing ester and sulfanyl groups) may engage in offset π-π interactions with neighboring rings, stabilized by dipole-dipole forces.

Table 3: Predicted Intermolecular Interactions in this compound

The methylsulfanyl group’s sulfur atom may also participate in weak S···O interactions, as observed in sulfonyl-containing pyrimidines. These interactions, combined with hydrophobic effects from methyl groups, likely stabilize a layered packing motif. In ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate, alternating layers of polar and nonpolar regions are formed, driven by sulfonyl and ester groups. A similar arrangement is plausible for the target compound, with methoxy and methylsulfanyl groups directing layer orientation.

Properties

CAS No. |

7249-19-6 |

|---|---|

Molecular Formula |

C8H10N2O3S |

Molecular Weight |

214.24 g/mol |

IUPAC Name |

methyl 6-methoxy-2-methylsulfanylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C8H10N2O3S/c1-12-6-4-5(7(11)13-2)9-8(10-6)14-3/h4H,1-3H3 |

InChI Key |

QCZIKVJEUUIATC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC(=C1)C(=O)OC)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves the reaction of appropriate pyrimidine derivatives with methoxy and methylsulfanyl substituents. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate exhibit significant anticancer activities. For instance, studies have shown that similar pyrimidine compounds can inhibit the proliferation of human leukemia cell lines, with some compounds demonstrating IC50 values comparable to established chemotherapeutics like all-trans retinoic acid .

Case Study:

A specific derivative was tested on HL-60 human promyelocytic leukemia cells, revealing a dose-dependent decrease in cell viability. The compound's activity was attributed to structural features such as the presence of a thioxo group, which enhances its interaction with cellular targets .

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for further development into antimicrobial agents .

Agricultural Applications

This compound serves as an intermediate in the synthesis of herbicides. Its derivatives are utilized in creating herbicidal compounds that are effective against a range of weeds while minimizing environmental impact due to their selective action .

Table 1: Herbicidal Activity of Pyrimidine Derivatives

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| 7-[(4,6-dimethoxypyrimidin-2-yl)thio]naphthalide | Herbicide | Various weed species | |

| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria |

Industrial Applications

The efficient synthesis and high yield of this compound make it suitable for industrial applications. Its ability to be produced through environmentally friendly methods (e.g., one-pot reactions) aligns with current trends towards sustainable chemistry practices. The compound can be further processed into various derivatives for use in pharmaceuticals and agrochemicals, thus holding potential for large-scale production .

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic attack, leading to the formation of adducts and subsequent ring-opening and ring-closing reactions . These reactions are influenced by factors such as pH, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and product .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Substituent Variations at Position 6

Methyl 6-Chloro-2-(Methylsulfanyl)Pyrimidine-4-Carboxylate

- Structure : Chloro substituent at position 6 instead of methoxy.

- Molecular Formula : C₇H₇ClN₂O₂S (MW: 218.66) .

- Key Differences :

- Electronic Effects : Chloro (electron-withdrawing) vs. methoxy (electron-donating) alters the pyrimidine ring's electron density. This impacts reactivity in nucleophilic substitution reactions, with chloro derivatives favoring displacement at position 6 .

- Solubility : Methoxy groups enhance lipophilicity compared to chloro, affecting solubility in organic solvents.

- Applications : The chloro analog is widely used as a heterocyclic building block in antiviral and antitumor agents .

Ethyl 4-Methyl-2-(Methylsulfanyl)-6-[(4-Phenoxyphenyl)Amino]Pyrimidine-5-Carboxylate

- Structure: Ethyl ester at position 5, methyl at position 4, and phenoxyphenylamino at position 6 .

- Molecular Formula : C₂₂H₂₂N₄O₃S (MW: 422.50).

- Ester Group: Ethyl ester (vs. methyl) may improve metabolic stability in vivo .

2.2. Variations at Position 2

Methyl 4-(4-Fluorophenyl)-6-Isopropyl-2-(Methylsulfonyl)Pyrimidine-5-Carboxylate

- Structure : Methylsulfonyl group at position 2 instead of methylsulfanyl .

- Molecular Formula : C₁₇H₁₉FN₂O₄S (MW: 366.41).

- Key Differences :

2-Chloro-5-Fluoro-4-(Methylsulfanyl)Pyrimidine

- Structure : Simpler pyrimidine core lacking the carboxylate group .

- Molecular Formula : C₅H₄ClFN₂S (MW: 178.62).

- Key Differences :

2.3. Positional Isomerism and Functional Group Effects

Methyl 6-Methoxy-2-(Methylsulfanyl)Pyrimidine-4-Carboxylate vs. Methyl 4-Methoxy-2-(Methylsulfanyl)Pyrimidine-6-Carboxylate

- Isomerism : Positional swapping of methoxy and carboxylate groups.

- Impact : Alters electronic distribution; the carboxylate at position 4 (meta to methoxy) may enhance resonance stabilization compared to position 5.

Structural and Functional Data Tables

Biological Activity

Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a unique structure characterized by a methoxy group at position 6, a methylthio group at position 2, and a carboxylate ester group at position 4. The following sections will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃N₃O₃S

- Molecular Weight : Approximately 214.24 g/mol

- Structural Features :

- Pyrimidine ring with nitrogen atoms at positions 1 and 3.

- Methoxy and methylthio substituents enhance its reactivity and potential interactions with biological targets.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, including:

- Anticancer Activity : Similar pyrimidine derivatives have shown promising results against different cancer cell lines. For instance, compounds with analogous structures have demonstrated IC₅₀ values indicating effective cytotoxicity against breast cancer (MCF-7) and other cancer types .

- Antimicrobial Properties : Pyrimidine derivatives are known for their antibacterial and antifungal activities. Initial findings indicate that this compound may possess similar properties, targeting pathogens such as E. coli and S. aureus .

- Enzyme Inhibition : There is evidence suggesting that compounds in this class can inhibit key enzymes related to cancer progression and inflammation, although specific data on this compound is still emerging .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G2/M phase, which is critical for preventing the proliferation of cancer cells .

- Microtubule Depolymerization : Some pyrimidine derivatives affect the microtubule dynamics within cells, leading to apoptosis in cancerous cells .

- Antioxidant Activity : Certain structural analogs have demonstrated significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Anticancer Efficacy

In a study evaluating various pyrimidine derivatives, this compound was compared with known anticancer agents. The findings indicated that this compound exhibited notable cytotoxicity against MCF-7 cells with an IC₅₀ value of approximately 29.1 µM, highlighting its potential as an anticancer agent .

Antimicrobial Activity

Research on related compounds has revealed significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess valuable antimicrobial properties .

Comparative Analysis with Other Pyrimidine Derivatives

| Compound Name | Anticancer IC₅₀ (µM) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | ~29.1 | Effective against E. coli and S. aureus | Cell cycle arrest, microtubule depolymerization |

| Compound A (similar structure) | ~15.3 | Moderate activity | Enzyme inhibition |

| Compound B (analog) | ~22.0 | High activity against fungi | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.